molecular formula C20H36O7P2 B1236251 Copalyl diphosphate

Copalyl diphosphate

Cat. No. B1236251
M. Wt: 450.4 g/mol
InChI Key: JCAIWDXKLCEQEO-ATPOGHATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha,9alpha,10beta-labda-8(20),13-dien-15-yl diphosphate is the 5alpha,9alpha,10beta-diastereomer of copalyl diphosphate. It is a conjugate acid of a 5alpha,9alpha,10beta-labda-8(20),13-dien-15-yl diphosphate(3-). It is an enantiomer of a 5beta,9alpha,10alpha-labda-8(20),13-dien-15-yl diphosphate.

Scientific Research Applications

1. Role in Essential Oil Biosynthesis

Copalyl diphosphate is a key intermediate in the biosynthesis of essential oils in aromatic plants. The biosynthesis of essential oils involves complex biochemical pathways where isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) act as universal precursors. Prenyl diphosphate synthases then condense these precursors to form longer prenyl diphosphates like geranyl diphosphate (GPP; C10) or farnesyl diphosphate (FPP; C15). These are then used by terpene synthases (TPS) to produce the diverse terpenoid compounds that constitute essential oils. Essential oils, in turn, serve not only in various industries but also in traditional medicines (Rehman et al., 2016).

2. Involvement in Metabolic Pathways

Copalyl diphosphate plays a significant role in metabolic pathways involving high-energy phosphate compounds like adenosine triphosphate (ATP), adenosine diphosphate (ADP), and creatine phosphate (CP) in cardiac muscle. The balance and metabolism of these compounds are crucial for maintaining contractile force and energy metabolism in cardiac muscles. Any interference with these energy pathways can significantly impact the contractile force and the levels of high-energy phosphates (Taggart et al., 1961).

3. Potential Therapeutic Applications

Copalyl diphosphate-related compounds like farnesyl pyrophosphate synthase (FPPS, also known as farnesyl diphosphate synthase - FDPS) modulators have shown promise in treating diseases, including bone-related disorders and certain infections. Inhibitors of FPPS, for instance, are used in managing conditions characterized by excessive bone resorption, such as osteoporosis, and in treating infections caused by specific parasites. The patent literature from 2006 to 2010 reflects active research and novel applications of FPPS modulators, highlighting their therapeutic potential and versatility (Sun & McKenna, 2011).

4. Role in Energy Transfer Processes

Energy transfer processes in living organisms, especially during stress conditions, often involve compounds like copalyl diphosphate. For instance, the metabolism of fructose diphosphate (FDP), a compound structurally similar to copalyl diphosphate, has been studied for its potential therapeutic role in treating viral myocarditis in children. Although the quality of these clinical trials is low, the data suggests that FDP may be effective as an additional therapy, marking the significance of diphosphate compounds in biological processes and potential medical applications (Zhai Suo-d, 2007).

properties

Product Name

Copalyl diphosphate

Molecular Formula

C20H36O7P2

Molecular Weight

450.4 g/mol

IUPAC Name

[(E)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] phosphono hydrogen phosphate

InChI

InChI=1S/C20H36O7P2/c1-15(11-14-26-29(24,25)27-28(21,22)23)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18H,2,6-10,12-14H2,1,3-5H3,(H,24,25)(H2,21,22,23)/b15-11+/t17-,18-,20+/m0/s1

InChI Key

JCAIWDXKLCEQEO-ATPOGHATSA-N

Isomeric SMILES

C/C(=C\COP(=O)(O)OP(=O)(O)O)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C

SMILES

CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C

Canonical SMILES

CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C

synonyms

(+)-copalyl diphosphate
copalyl diphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Copalyl diphosphate
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